N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that features a fluorophenyl group, a nitrophenyl group, and an imidazole ring
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with α-glucosidase . α-glucosidase is an enzyme that breaks down complex carbohydrates into simple sugars, playing a crucial role in carbohydrate metabolism.
Mode of Action
It is known that compounds with similar structures can interact with their targets and cause changes in their activity . For instance, 4-nitrophenol, a part of the compound’s structure, has been shown to quench the fluorescence of silicon nanoparticles, indicating a potential interaction .
Biochemical Pathways
Given its potential interaction with α-glucosidase , it may affect the carbohydrate metabolism pathway. This could have downstream effects on energy production and glucose regulation in the body.
Result of Action
Based on its potential interaction with α-glucosidase , it could potentially influence the breakdown of complex carbohydrates, thereby affecting glucose levels in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the nitrophenyl and fluorophenyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts such as palladium on carbon (Pd/C) or other metal catalysts are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium catalysts can reduce the nitro group to an amine.
Substitution: Halogenation or nitration reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide: Shares similar structural features but differs in the core ring structure.
N-(4-cyano-1-phenyl-1H-pyrazole): Another compound with a similar functional group arrangement but different core structure.
Uniqueness
N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its specific combination of functional groups and the presence of both fluorophenyl and nitrophenyl groups attached to an imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S/c18-12-1-3-13(4-2-12)20-16(23)11-26-17-19-9-10-21(17)14-5-7-15(8-6-14)22(24)25/h1-10H,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSWLQHUSCNWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.